molecular formula C10H6Cl2N2O2 B11757563 (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one

Cat. No.: B11757563
M. Wt: 257.07 g/mol
InChI Key: IWYTXGHOCYLJGW-QPJJXVBHSA-N
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Description

(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group, a chloropyridinyl moiety, and an isoxazol-5(4H)-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyridine-3-carbaldehyde with chloromethyl isoxazole under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.

    Cyclization Reactions: The isoxazole ring can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one
  • 2-Chloropyridine-3-carbaldehyde
  • Chloromethyl isoxazole

Uniqueness: What sets (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2/b7-4+

InChI Key

IWYTXGHOCYLJGW-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Cl)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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